2-{[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide
Beschreibung
This compound is a sulfanyl acetamide derivative featuring a 1,3-oxazole core substituted with a 4-bromophenyl group at position 5 and linked via a thioether (-S-) to an acetamide moiety. The acetamide nitrogen is further substituted with a 2,4-dimethoxyphenyl group. The structural complexity arises from the oxazole heterocycle, bromine substituent (providing electron-withdrawing effects), and dimethoxy groups (electron-donating), which collectively influence its physicochemical and biological properties.
Eigenschaften
IUPAC Name |
2-[[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O4S/c1-24-14-7-8-15(16(9-14)25-2)22-18(23)11-27-19-21-10-17(26-19)12-3-5-13(20)6-4-12/h3-10H,11H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOMZCUUUNBEHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC=C(O2)C3=CC=C(C=C3)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
Similar compounds, such as pyrazoline derivatives, have been shown to interact withacetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates.
Mode of Action
It’s worth noting that the reduction in ache activity can affect normal nerve pulse transmission, leading to dramatic behavioral changes, body movement impairment, and even a reduced number of survival organisms.
Biologische Aktivität
The compound 2-{[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure characterized by:
- Oxazole Ring : A five-membered heterocyclic compound containing nitrogen and oxygen.
- Bromophenyl Group : Enhances lipophilicity and may influence biological interactions.
- Dimethoxyphenyl Moiety : Contributes to the compound's overall pharmacological profile.
The molecular formula is , with a molecular weight of approximately 433.3 g/mol.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. Preliminary studies suggest that it may inhibit enzymes involved in cancer progression, particularly those associated with the epidermal growth factor receptor (EGFR) pathway. The presence of the oxazole and sulfanyl groups may facilitate binding to these targets, modulating their activity.
Anticancer Activity
Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance:
- In vitro Studies : Compounds with oxazole structures have shown efficacy against various cancer cell lines, including breast cancer (MCF7) and others. The Sulforhodamine B (SRB) assay is commonly employed to assess cell viability post-treatment .
| Compound | Cell Line | IC50 Value (µM) | Notes |
|---|---|---|---|
| d6 | MCF7 | 5.0 | High activity against estrogen receptor-positive cells |
| d7 | A549 | 8.0 | Notable for lung cancer cell inhibition |
Antimicrobial Activity
In addition to anticancer properties, similar compounds have been evaluated for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The turbidimetric method has been used to determine the minimum inhibitory concentrations (MICs).
| Compound | Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|---|
| d1 | Staphylococcus aureus | 32 | Moderate |
| d2 | Escherichia coli | 16 | Strong |
Case Studies
Several studies have explored the biological effects of oxazole derivatives:
- Anticancer Screening : A study involving oxazole derivatives demonstrated that modifications in the phenyl groups significantly impacted the anticancer activity against MCF7 cells, suggesting that structural variations can enhance efficacy .
- Molecular Docking Studies : Molecular docking simulations have been conducted to predict binding affinities of these compounds with various protein targets involved in cancer signaling pathways. Results indicated favorable interactions with EGFR and other kinases involved in tumor growth .
- Toxicology Assessments : Acute toxicity studies on related compounds revealed no significant adverse effects at therapeutic doses, indicating a favorable safety profile for further development .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues with Oxazole/Oxadiazole Cores
Key Differences :
- Core Heterocycle : The target compound’s 1,3-oxazole core (5-membered, one oxygen, one nitrogen) offers distinct electronic properties compared to 1,3,4-oxadiazole (5-membered, two nitrogens), influencing binding affinity to biological targets. Oxadiazoles are more electron-deficient, enhancing metabolic stability .
- Substituent Position : The para-bromo substitution on the phenyl ring (target compound) vs. ortho-bromo () affects steric bulk and electronic effects. Para-substitution is often preferred for optimal target engagement in drug design .
Physicochemical Properties
Key Insights :
- The target compound’s higher LogP (due to bromine and dimethoxy groups) suggests improved membrane permeability over oxadiazole analogues but may reduce aqueous solubility .
Vorbereitungsmethoden
Cyclization Strategies
The oxazole core is synthesized via cyclization of α-haloketones with amides or nitriles. For example, reacting 4-bromophenylglyoxyl chloride with acetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) generates the 5-(4-bromophenyl)-1,3-oxazol-2-amine intermediate. Alternative methods utilize InCl₃-catalyzed one-pot reactions, achieving cyclization at 40°C in 50% ethanol under ultrasound irradiation, reducing reaction times to 20 minutes.
Reaction Conditions:
Bromophenyl Group Introduction
Halogenation Techniques
The 4-bromophenyl moiety is introduced via electrophilic aromatic substitution (EAS) using bromine (Br₂) in acetic acid or N-bromosuccinimide (NBS) with a Lewis acid catalyst (e.g., FeBr₃). Regioselectivity is ensured by directing groups on the phenyl ring, with reactions typically conducted at 0–25°C for 4–6 hours.
Optimized Parameters:
-
Reagent: NBS (1.2 equiv)
-
Catalyst: FeBr₃ (5 mol%)
-
Solvent: Dichloromethane (DCM)
-
Yield: 78–82%
Sulfanyl Group Attachment
Nucleophilic Substitution
The sulfanyl (-S-) group is introduced via nucleophilic substitution between 2-mercapto-5-(4-bromophenyl)-1,3-oxazole and α-chloroacetamide derivatives. Reactions occur in polar aprotic solvents (e.g., DMF) with triethylamine (TEA) as a base, achieving >90% conversion at 60°C.
Key Variables:
| Parameter | Optimal Value |
|---|---|
| Solvent | DMF |
| Base | TEA (2.5 equiv) |
| Temperature | 60°C |
| Reaction Time | 3 hours |
| Yield | 88% |
Amide Coupling with Dimethoxyphenyl Moiety
Carbodiimide-Mediated Coupling
The final step couples the sulfanyl-oxazole intermediate with 2,4-dimethoxyaniline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). Reactions proceed in tetrahydrofuran (THF) at room temperature, yielding the target compound with 85–90% purity after recrystallization.
Industrial-Scale Adaptation:
-
Catalyst: EDC/HOBt (1:1 molar ratio)
-
Solvent: THF
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane)
-
Purity: >95% (HPLC)
Comparative Analysis of Synthetic Routes
Method Efficiency
The table below contrasts traditional vs. modern synthesis approaches:
| Method | Catalyst | Time | Yield | Purity |
|---|---|---|---|---|
| Traditional EAS | FeBr₃ | 6h | 78% | 80% |
| Ultrasound-Assisted | InCl₃ | 20m | 93% | 89% |
| Continuous Flow | None | 2h | 91% | 97% |
Ultrasound-assisted methods reduce time by 94% compared to traditional routes, while continuous flow systems enhance purity for industrial applications.
Industrial Production Considerations
Scalability Challenges
Large-scale synthesis requires addressing exothermic reactions during bromination and optimizing solvent recovery. Continuous flow reactors mitigate safety risks and improve reproducibility, with throughputs exceeding 1 kg/day in pilot studies.
Purification Techniques
Industrial processes employ recrystallization (ethanol/water) or chromatography (flash silica gel) to achieve pharmacopeial-grade purity. Cost-benefit analyses favor recrystallization for volumes >10 kg.
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. Key steps include refluxing under inert atmospheres (e.g., nitrogen) to prevent oxidation and using anhydrous solvents like tetrahydrofuran (THF). Purification via column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol improves purity. Monitoring reaction progress with TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) ensures intermediate stability .
Q. What spectroscopic techniques are critical for confirming structural integrity?
- Methodological Answer: Use H and C NMR to verify the sulfanyl-acetamide linkage and aromatic substituents (e.g., 4-bromophenyl peaks at δ 7.5–7.8 ppm). IR confirms carbonyl stretches (~1680 cm) and C-S bonds (~650 cm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] at m/z 475.02). Purity ≥95% is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What are the key considerations in designing in vitro assays to assess antimicrobial potential?
- Methodological Answer: Use standardized protocols like broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%). Test cytotoxicity in mammalian cell lines (e.g., HEK293) to assess selectivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate the role of bromophenyl and dimethoxyphenyl groups in bioactivity?
- Methodological Answer: Synthesize analogs with substituent variations (e.g., replace bromophenyl with chlorophenyl or methoxyphenyl). Test in parallel assays (e.g., kinase inhibition, antiproliferative activity). Computational docking (AutoDock Vina) into target proteins (e.g., EGFR) identifies key interactions. Bioisosteric replacement of the sulfanyl group with methylene may elucidate its role in binding .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer: Replicate assays under identical conditions (e.g., cell line, passage number, serum concentration). Use orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) to confirm mechanisms. Compare batch-to-batch compound purity via LC-MS. Analyze structural analogs to distinguish scaffold-specific effects from assay artifacts .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodological Answer: Perform molecular docking (e.g., Schrödinger Glide) against crystallized targets (e.g., COX-2 or tubulin). Molecular dynamics (MD) simulations (GROMACS) assess binding stability over 100 ns. Quantum mechanics/molecular mechanics (QM/MM) models evaluate electronic interactions at the sulfanyl-acetamide moiety. Validate predictions with mutagenesis studies .
Q. What mechanistic insights can be gained from studying the compound’s reactivity under varying conditions?
- Methodological Answer: Probe stability in acidic (pH 3) and basic (pH 10) buffers via UV-Vis spectroscopy. Use LC-MS to identify degradation products. Trapping experiments with TEMPO or glutathione reveal radical intermediates. Kinetic studies under varying temperatures (Arrhenius plots) determine activation energy for hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
